Esomeprazole-d3 sodium salt is classified under the category of pharmaceuticals, specifically as a proton pump inhibitor. It is derived from esomeprazole, which is the S-enantiomer of omeprazole. The sodium salt form enhances its solubility and stability in pharmaceutical formulations. The molecular formula for esomeprazole-d3 sodium salt is with a molecular weight of approximately 365.88 g/mol .
The synthesis of esomeprazole-d3 sodium salt typically involves several steps starting from the free acid form of esomeprazole. A common method includes:
This method ensures high yield and purity while simplifying the operational process compared to previous methods that required mixed solvents .
The molecular structure of esomeprazole-d3 sodium salt features a benzimidazole core with a sulfinyl group attached to a pyridine ring. The deuterium atoms replace hydrogen atoms at specific positions, which can be crucial for tracking the compound in biological studies.
The presence of deuterium allows for enhanced analytical differentiation in mass spectrometry and other techniques .
Esomeprazole-d3 sodium salt can participate in various chemical reactions typical of proton pump inhibitors, including:
These reactions are essential for understanding its pharmacodynamics and stability in formulations .
Esomeprazole-d3 sodium salt works by inhibiting the H+/K+ ATPase enzyme at the gastric parietal cells' surface. This inhibition leads to decreased hydrogen ion secretion into the gastric lumen, effectively reducing gastric acidity.
The mechanism underlines its effectiveness in treating conditions associated with excessive stomach acidity .
Esomeprazole-d3 sodium salt exhibits several important physical and chemical properties:
These properties are critical for its formulation into effective pharmaceutical products .
Esomeprazole-d3 sodium salt has significant applications in both clinical settings and research:
Its unique properties make it invaluable for both therapeutic use and scientific research .
Esomeprazole-d3 Sodium Salt is a deuterated isotopologue of the proton pump inhibitor esomeprazole, featuring a sodium counterion and three deuterium atoms at specific molecular positions. Its chemical structure is defined by three key modifications:
The chiral center at the sulfinyl group (-S=O) adopts an exclusive (S)-configuration, which enables optimal binding to gastric H⁺/K⁺-ATPase. This spatial orientation positions the pyridine and benzimidazole rings for targeted proton pump inhibition, mirroring the stereospecificity of non-deuterated esomeprazole. The (S)-enantiomer exhibits 3-fold greater bioactivity than its (R)-counterpart due to enhanced metabolic stability and target affinity [2] [4].
Three hydrogen atoms in the 6-methoxybenzimidazole group are replaced with deuterium (⁶O-CD₃), yielding the -d3 designation. This modification occurs at positions 4, 5, and 7 of the benzimidazole ring, as confirmed by the molecular formula C₁₇H₁₅D₃N₃NaO₃S [6] [10]. Deuterium incorporation alters molecular mass (348.43 g/mol for free acid; 370.42 g/mol for sodium salt) without perturbing electronic properties, maintaining pharmacological activity while providing distinct spectroscopic signatures [8].
The sodium salt forms via deprotonation of the benzimidazole nitrogen (N1 position), creating a sodium-stabilized sulfinyl anion. X-ray diffraction reveals an ionic bond between Na⁺ and the sulfinyl oxygen, with additional coordination to the pyridine nitrogen. This structure enhances aqueous solubility (≥5 mg/mL) compared to the free acid form (0.1 mg/mL), facilitating analytical applications [5] [9]. The crystalline lattice exhibits monoclinic symmetry with P2₁ space group, confirmed by powder XRD [6].
Table 1: Structural Features of Esomeprazole-d3 Sodium Salt
Feature | Description | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₅D₃N₃NaO₃S | Differentiates from non-deuterated form (C₁₇H₁₈N₃NaO₃S) |
Exact Mass | 370.12 g/mol | 3 Da higher than non-deuterated analog |
Stereochemistry | (S)-configuration at sulfinyl sulfur | Enables target binding to proton pump |
Deuterium Positions | 6-methoxy group of benzimidazole (⁶O-CD₃) | Reduces metabolic cleavage at this site |
Ionic Bonding | Na⁺ coordinated to sulfinyl anion and pyridine N | Enhances stability and solubility |
The deuterated and non-deuterated sodium salts share identical core pharmacophore geometry, including:
Deuterium substitution induces only localized changes:
Deuteration at the 6-methoxy group confers resistance to oxidative demethylation by CYP2C19:
Table 2: Analytical Parameters for Differentiating Esomeprazole-d3 Sodium Salt
Analytical Method | Key Parameters | Distinguishing Feature vs. Non-Deuterated Form |
---|---|---|
LC-MS/MS (ESI+) | MRM transition: 351.1 → 198.0 (Q1 mass shift) | +3 Da in precursor ion |
¹³C-NMR | δ 56.8 ppm (6-OCH₃ signal) | Triplet splitting (JCD = 19 Hz) |
IR Spectroscopy | 2,190 cm⁻¹ absorption band | C-D stretching (absent in non-deuterated) |
HPLC-UV (254 nm) | tR = 8.2 min | 0.3 min earlier retention (altered hydrophobicity) |
Applications note: These properties enable precise quantification of non-deuterated esomeprazole in biological matrices using the deuterated analog as an internal standard, with cross-reactivity <0.001% in validated assays [3] [6].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5